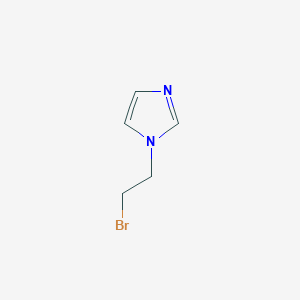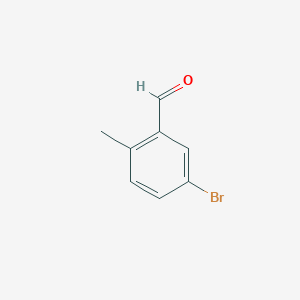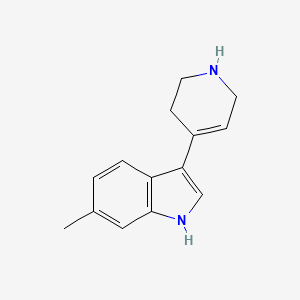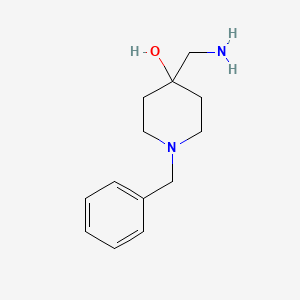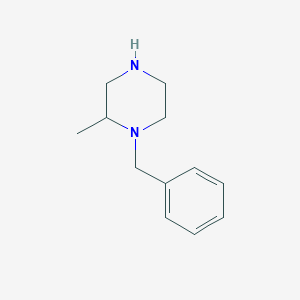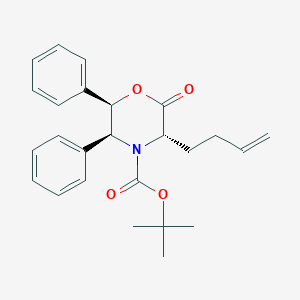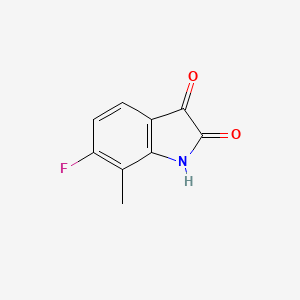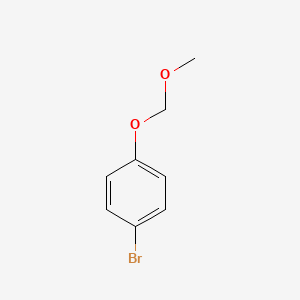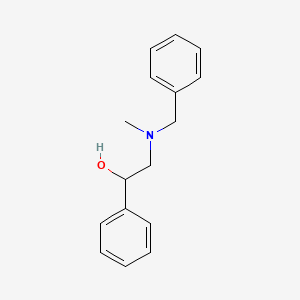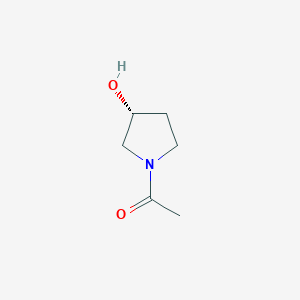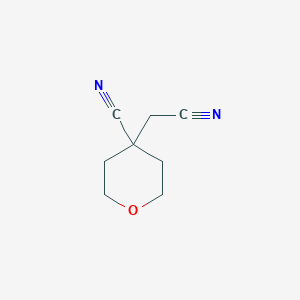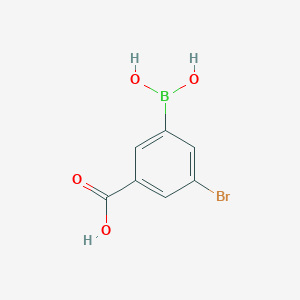
3-Borono-5-bromobenzoic acid
Vue d'ensemble
Description
3-Borono-5-bromobenzoic acid, also known as 5-Bromo-3-carboxyphenylboronic acid, is a chemical compound with the empirical formula C7H6BBrO4 . It has a molecular weight of 244.84 .
Molecular Structure Analysis
The molecular structure of 3-Borono-5-bromobenzoic acid consists of a benzene ring substituted with a boronic acid group, a bromine atom, and a carboxylic acid group . The SMILES string representation is OB(O)c1cc(Br)cc(c1)C(O)=O .Physical And Chemical Properties Analysis
3-Borono-5-bromobenzoic acid is a solid with a melting point of 152-158 °C . It has a molar refractivity of 47.3±0.4 cm^3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
Field
Organic Chemistry
Application
The compound “3-Bromo-5-carboxyphenylboronic acid” is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Method of Application
In a Suzuki-Miyaura coupling reaction, the boronic acid (in this case, “3-Bromo-5-carboxyphenylboronic acid”) reacts with a halide or pseudohalide (such as bromoaniline) in the presence of a palladium catalyst and a base . The reaction typically takes place in a polar solvent, such as water or an alcohol .
Results
The result of the Suzuki-Miyaura coupling reaction is the formation of a biaryl compound . This reaction is widely used in organic chemistry due to its mild reaction conditions and the stability of the organoboron reagents .
Protodeboronation of Pinacol Boronic Esters
Application
The compound “3-Bromo-5-carboxyphenylboronic acid” can be used in the protodeboronation of pinacol boronic esters . This process is a valuable building block in organic synthesis .
Method of Application
In this process, pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Preparation of Biaryl Derivatives
Application
“3-Bromo-5-carboxyphenylboronic acid” can be used as a substrate in the preparation of biaryl derivatives . Biaryl compounds are a class of compounds containing two aromatic rings connected by a single bond, and they are widely used in pharmaceuticals, agrochemicals, and organic materials .
Method of Application
The preparation of biaryl derivatives involves reacting “3-Bromo-5-carboxyphenylboronic acid” with bromoaniline through the Suzuki-Miyaura coupling reaction . This reaction is typically carried out in the presence of a palladium catalyst and a base .
Results
The result of this reaction is a biaryl compound . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and organic materials .
Safety And Hazards
Propriétés
IUPAC Name |
3-borono-5-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLIPMCDMSOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466951 | |
| Record name | 3-Borono-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-5-bromobenzoic acid | |
CAS RN |
913835-73-1 | |
| Record name | 3-Borono-5-bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Borono-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



